CID 16162221

Description

A PubMed ID 16162221 is referenced in , linking to a 2005 review by Gilbert and Moore on cationic antiseptics, which highlights compounds like benzalkonium chloride . Given this association, we hypothesize that CID 16162221 may pertain to a cationic antiseptic agent discussed in the literature, such as benzalkonium chloride (BAC). BAC is a quaternary ammonium compound (QAC) widely used for its antimicrobial properties in disinfectants, pharmaceuticals, and personal care products . Its mechanism involves disrupting microbial cell membranes via cationic interactions with anionic phospholipids .

Properties

CAS No. |

1184-49-2 |

|---|---|

Molecular Formula |

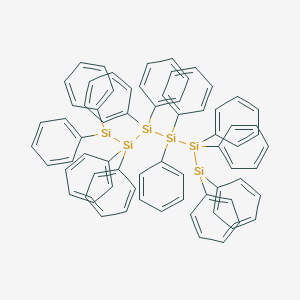

C72H62Si6 |

Molecular Weight |

1095.8 g/mol |

IUPAC Name |

diphenylsilyl-[[[diphenylsilyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |

InChI |

InChI=1S/C72H62Si6/c1-13-37-61(38-14-1)73(62-39-15-2-16-40-62)75(65-45-21-5-22-46-65,66-47-23-6-24-48-66)77(69-53-29-9-30-54-69,70-55-31-10-32-56-70)78(71-57-33-11-34-58-71,72-59-35-12-36-60-72)76(67-49-25-7-26-50-67,68-51-27-8-28-52-68)74(63-41-17-3-18-42-63)64-43-19-4-20-44-64/h1-60,73-74H |

InChI Key |

WWNDLEBBPVOXNN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C1=CC=CC=C1)C1=CC=CC=C1 |

Canonical SMILES |

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[SiH](C1=CC=CC=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetylpyridinium Chloride is typically synthesized through the reaction of cetyl chloride with pyridine. The reaction is carried out in an organic solvent such as toluene or chloroform, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, Cetylpyridinium Chloride is produced by reacting cetyl alcohol with pyridine in the presence of a strong acid catalyst. The reaction mixture is then neutralized, and the product is extracted and purified through distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cetylpyridinium Chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cetylpyridinium oxide.

Reduction: It can be reduced to form cetylpyridinium hydride.

Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or silver nitrate can facilitate substitution reactions.

Major Products

Oxidation: Cetylpyridinium oxide.

Reduction: Cetylpyridinium hydride.

Substitution: Various cetylpyridinium salts depending on the substituting anion.

Scientific Research Applications

Cetylpyridinium Chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture to prevent bacterial contamination.

Medicine: Incorporated in oral hygiene products for its antimicrobial properties.

Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

Cetylpyridinium Chloride exerts its effects by disrupting the cell membranes of bacteria and other microorganisms. It binds to the negatively charged surfaces of microbial cells, causing leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of cell membranes, leading to increased permeability and loss of membrane integrity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on benzalkonium chloride (as a proxy for CID 16162221) and structurally/functionally related cationic antiseptics, leveraging data from the provided evidence.

Physicochemical Properties

Notes:

- BAC exhibits higher water solubility than chlorhexidine, enabling broader formulation versatility .

- CAS 3621-81-6 (PubChem CID: 10397578) shares functional groups (e.g., chlorinated aromatic rings) but has distinct physicochemical profiles, including lower molecular weight and solubility .

Antimicrobial Efficacy

- BAC : Effective at 0.01–0.1% concentrations against bacteria (e.g., S. aureus, E. coli) and enveloped viruses . Resistance mechanisms include efflux pumps and biofilm formation .

- Cetylpyridinium Chloride : Primarily targets Gram-positive bacteria and is used in oral care products .

Metabolic Pathways

Q & A

Q. What strategies validate the accuracy of machine learning models in chemical research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.